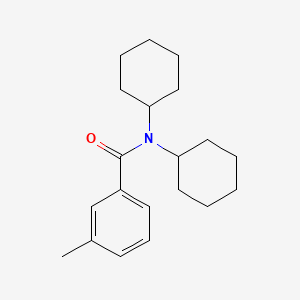

N,N-dicyclohexyl-3-methylbenzamide

Description

N,N-dicyclohexyl-3-methylbenzamide is a benzamide derivative characterized by a 3-methyl-substituted benzene ring and two cyclohexyl groups attached to the amide nitrogen. Its structural features—bulky cyclohexyl substituents and a methylated aromatic core—impart unique steric and electronic properties, which may influence solubility, reactivity, and binding interactions compared to simpler benzamide analogs.

Properties

IUPAC Name |

N,N-dicyclohexyl-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO/c1-16-9-8-10-17(15-16)20(22)21(18-11-4-2-5-12-18)19-13-6-3-7-14-19/h8-10,15,18-19H,2-7,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPMPPOIMVVDFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N(C2CCCCC2)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dicyclohexyl-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with dicyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N,N-dicyclohexyl-3-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products:

Oxidation: Oxidized derivatives of the benzamide.

Reduction: Corresponding amines.

Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N,N-dicyclohexyl-3-methylbenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dicyclohexyl-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,N-dicyclohexyl-3-methylbenzamide to related benzamide derivatives, emphasizing structural variations, synthesis routes, and functional implications.

Substituent Effects on the Amide Nitrogen

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Structure: Features a hydroxylated tertiary alkyl group (2-hydroxy-1,1-dimethylethyl) on the amide nitrogen. Synthesis: Prepared via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol, followed by spectroscopic (NMR, IR) and crystallographic validation . Applications: The N,O-bidentate directing group enables participation in metal-catalyzed C–H bond functionalization, a property absent in this compound due to its non-polar cyclohexyl substituents .

- 3,4-Dichloro-N-[1-(dimethylamino)-cyclohexyl]methylbenzamide Structure: Combines a dichlorinated benzene ring with a cyclohexylmethyl group bearing a dimethylamino moiety. Relevance: Highlighted in opioid receptor studies, this compound’s polar dimethylamino group enhances receptor interaction, contrasting with the hydrophobic cyclohexyl groups of this compound .

Aromatic Ring Modifications

3-Hydroxy-4-methoxy-N,N-dimethylbenzamide and 3,5-Dimethoxy-N,N-dimethylbenzamide

- Structure : Methoxy and hydroxy groups on the benzene ring, paired with dimethylamide substituents.

- Properties : Electron-donating methoxy/hydroxy groups increase aromatic ring reactivity and polarity compared to the methyl group in This compound. NMR data (δ 3.10–3.80 ppm for methoxy protons) confirm these electronic effects .

- N,3-Dimethoxy-N-methylbenzamide Structure: Dual methoxy groups at the 3-position and N-methylation.

Steric and Electronic Profiles

- N,N-Dimethyl-2,2-diphenylacetamide Structure: Diphenylmethyl groups on the amide nitrogen and an acetamide backbone.

Research Implications and Gaps

- Synthetic Challenges : The bulky cyclohexyl groups in This compound likely complicate synthesis and purification compared to smaller analogs (e.g., dimethylamide derivatives).

- Material Science Applications : Its steric bulk may favor use in catalysis or polymer stabilization, though direct evidence is absent in the provided sources.

Biological Activity

N,N-Dicyclohexyl-3-methylbenzamide is a compound of significant interest in the field of medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

This compound is a benzamide derivative characterized by the presence of two cyclohexyl groups and a methyl group attached to the aromatic ring. Its molecular formula is , and it has been utilized as an intermediate in the synthesis of more complex organic molecules. The structural features contribute to its potential biological interactions, particularly in enzyme inhibition and protein-ligand interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate enzyme activity or receptor functions, influencing various biochemical pathways. For instance, it has been shown to inhibit certain enzymes, which may lead to therapeutic effects in conditions requiring enzyme modulation.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties. It can interact with enzymes involved in metabolic pathways, potentially leading to altered substrate metabolism. Such interactions are crucial for developing therapeutic agents targeting specific diseases.

Case Studies

- Enzyme Interaction Studies : In vitro studies have demonstrated that this compound can effectively inhibit certain enzymes involved in metabolic processes. For example, it was found to decrease the activity of specific hydrolases, indicating its potential use as a therapeutic agent for metabolic disorders.

- Toxicological Assessments : Toxicity studies have indicated that while the compound shows promise for therapeutic applications, careful consideration must be given to its dosage and administration routes to minimize adverse effects.

Data Table: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.